2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 477331-44-5
VCID: VC16166520
InChI: InChI=1S/C17H14FN3OS3/c18-13-7-4-8-14(9-13)19-15(22)11-24-17-21-20-16(25-17)23-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,22)
SMILES:
Molecular Formula: C17H14FN3OS3
Molecular Weight: 391.5 g/mol

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide

CAS No.: 477331-44-5

Cat. No.: VC16166520

Molecular Formula: C17H14FN3OS3

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide - 477331-44-5

Specification

CAS No. 477331-44-5
Molecular Formula C17H14FN3OS3
Molecular Weight 391.5 g/mol
IUPAC Name 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Standard InChI InChI=1S/C17H14FN3OS3/c18-13-7-4-8-14(9-13)19-15(22)11-24-17-21-20-16(25-17)23-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,22)
Standard InChI Key OEGZOGOBQFASDL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole ring substituted at position 2 with a sulfur-linked benzyl group and at position 5 with a thioacetamide moiety attached to a 3-fluorophenyl group. Key structural attributes include:

  • Thiadiazole Core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, contributing to electronic stability and hydrogen-bonding capacity.

  • Benzylthio Substituent: Enhances lipophilicity, facilitating membrane penetration .

  • 3-Fluorophenylacetamide Group: Introduces electronegativity and steric bulk, potentially modulating receptor binding .

Table 1: Molecular Properties

PropertyValue
CAS Number477331-44-5
Molecular FormulaC₁₇H₁₄FN₃OS₃
Molecular Weight391.5 g/mol
IUPAC Name2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
SMILESC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F

The compound’s logP value (estimated at 3.8) suggests moderate lipophilicity, balancing solubility and cellular uptake.

Synthesis and Optimization

Reaction Pathways

Synthesis typically follows a three-step protocol :

  • Formation of Thiadiazole-Thiol Intermediate: 5-Amino-1,3,4-thiadiazole-2-thiol reacts with 4-fluorophenylacetic acid using ethyl dimethylaminopropylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.

  • Benzylation: The intermediate undergoes nucleophilic substitution with benzyl chloride derivatives, introducing variability at the sulfur position.

  • Purification: Recrystallization from ethanol yields pure product (79–89% efficiency) .

Analytical Characterization

  • NMR: ¹H NMR (CDCl₃) displays signals at δ 7.8–7.2 ppm (aromatic protons), δ 4.3 ppm (SCH₂), and δ 3.1 ppm (NH) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 392.1, consistent with the molecular formula .

Pharmacological Activities

Antimicrobial Effects

The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 μg/mL, surpassing ampicillin against methicillin-resistant strains. Thiadiazole derivatives disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

Anti-Inflammatory Action

In murine models, analogs reduce paw edema by 62% at 50 mg/kg, comparable to diclofenac. Mechanistic studies suggest COX-2 inhibition and NF-κB pathway suppression.

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
MDA-MB-2319.0Imatinib (20.0)
MCF-70.084Cisplatin (0.12)
A5490.034Cisplatin (0.15)

Compound 3g (structural analog) exhibits potent aromatase inhibition (IC₅₀ = 0.062 μM), disrupting estrogen synthesis in breast cancer cells . Molecular docking reveals binding to the aromatase active site (ΔG = −9.2 kcal/mol) .

Comparative Analysis with Analogues

Substituent Effects

  • Benzyl vs. Alkyl Thioethers: Benzyl derivatives show 3-fold higher anticancer activity than methyl analogs, attributed to π-π stacking with aromatic residues in target proteins .

  • Fluorophenyl Position: 3-Fluoro substitution improves metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for 4-fluoro) by reducing CYP2D6-mediated oxidation .

Clinical Prospects

While lead optimization is ongoing, this compound’s dual antimicrobial/anticancer activity positions it as a candidate for combination therapies. Nanoformulation studies using PLGA nanoparticles have increased bioavailability by 40% in preclinical models .

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